REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:10]#[C:11][CH2:12][NH:13]C(OC(C)(C)C)=O)=[CH:8][CH:9]=1)=[O:4].C(OC(=O)NCC#C)(C)(C)C.COC(C1SC(Br)=CC=1)=O>C(#N)C.CCOC(C)=O.C(N(CC)CC)C>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:10][CH2:11][CH2:12][NH2:13])=[CH:8][CH:9]=1)=[O:4]
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Name
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5-(3-tert-Butoxycarbonylamino-prop-1 ynyl)-thiophene-2-carboxylic acid methyl ester
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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COC(=O)C=1SC(=CC1)C#CCNC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1.67 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NCC#C)=O
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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COC(=O)C=1SC(=CC1)Br
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Name
|
tetrakistriphenylphosphine(0) palladium
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Quantity
|
0.622 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
1.57 mL
|
Type
|
catalyst
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 16 h
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Duration
|
16 h
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Type
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WASH
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Details
|
washed with 5.5% HCl, water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
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Type
|
CUSTOM
|
Details
|
The product was purified via flash chromatography (9:1 to 4:1 hexanes:EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=CC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |